molecular formula C20H23N B14570418 (2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine CAS No. 61448-50-8

(2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine

Cat. No.: B14570418
CAS No.: 61448-50-8
M. Wt: 277.4 g/mol
InChI Key: BBPAOGMJSLOGAX-HOTGVXAUSA-N
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Description

(2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine is a chiral organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with diphenylmethylidene and three methyl groups. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrolidine derivative with diphenylmethane under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine: The enantiomer of the compound with opposite stereochemistry.

    (2S,3S)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine: A diastereomer with different spatial arrangement.

    (2R,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine: Another diastereomer with distinct stereochemistry.

Uniqueness

The uniqueness of (2S,3R)-4-(Diphenylmethylidene)-1,2,3-trimethylpyrrolidine lies in its specific stereochemistry, which can influence its reactivity, biological activity, and overall properties. The (2S,3R) configuration may confer distinct advantages in certain applications, making it a valuable compound for research and development.

Properties

CAS No.

61448-50-8

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

(2S,3R)-4-benzhydrylidene-1,2,3-trimethylpyrrolidine

InChI

InChI=1S/C20H23N/c1-15-16(2)21(3)14-19(15)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3/t15-,16-/m0/s1

InChI Key

BBPAOGMJSLOGAX-HOTGVXAUSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1C(N(CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C

Origin of Product

United States

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